(E)-3-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
Description
(E)-3-(2-Chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic small molecule characterized by three key structural motifs:
2-Chlorophenyl substituent: The electron-withdrawing chlorine atom at the ortho position enhances lipophilicity and influences steric interactions.
1,2,4-Oxadiazole-pyrazole hybrid: The 1,2,4-oxadiazole ring fused with a 1-methylpyrazole moiety contributes to π-π stacking and dipole interactions, common in kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-22-10-12(8-19-22)16-20-15(24-21-16)9-18-14(23)7-6-11-4-2-3-5-13(11)17/h2-8,10H,9H2,1H3,(H,18,23)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRKWJBORAPREY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a complex structure that includes a chlorophenyl group, a pyrazole moiety, and an oxadiazole unit, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.82 g/mol. The compound's structure can be depicted as follows:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results as an anti-proliferative agent against various cancer cell lines. For instance, derivatives containing the oxadiazole and pyrazole moieties have been documented to exhibit significant cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Mechanism of Action : The mechanism behind the anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression. These pathways are critical for regulating cell cycle progression and apoptosis in cancer cells .
- Structure–Activity Relationship (SAR) : Studies on various derivatives indicate that the presence of both the pyrazole and oxadiazole moieties is crucial for enhancing biological activity. Substituents on these rings significantly affect potency; for example, bulky aryl groups at specific positions have been shown to improve efficacy against certain cancer cell lines .
Table 1: Biological Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 5.55 | Induction of apoptosis via caspases |
| 2 | HCT-116 | 1.82 | Modulation of p53 expression |
| 3 | HePG-2 | 2.86 | Cell cycle arrest |
| 4 | SK-MEL-2 | 10.38 | Inhibition of EGFR signaling |
Table 2: Structure–Activity Relationship Observations
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 2nd Position | Aryl group | Increased potency |
| 5th Position | Aliphatic chain | Moderate activity |
| 3rd Position | Electron-withdrawing | No significant effect |
Case Studies
Case Study 1 : A study published in Nature explored the synthesis and biological evaluation of new oxadiazole derivatives, including compounds similar to this compound. The results indicated that specific structural modifications led to enhanced anti-proliferative activity against various cancer cell lines .
Case Study 2 : Research conducted on a series of pyrazoline and oxadiazole derivatives demonstrated that compounds with similar structural characteristics exhibited potent inhibition against EGFR-TK, a critical target in many cancers. The findings suggest that the incorporation of these moieties could be pivotal in developing new anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity and Physicochemical Properties
The compound’s closest analogs include acrylamide derivatives with variations in aromatic substituents and heterocyclic cores (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated using ChemDraw.
Key Observations:
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound likely increases lipophilicity (clogP ~3.5) compared to methoxy-substituted analogs (clogP ~2.8), impacting membrane permeability .
- Heterocyclic Core : Replacing pyridine (in 4312/4412) with 1,2,4-oxadiazole-pyrazole may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
- Hydrogen-Bonding Networks: Unlike the triazole-thione analog in , the target compound lacks thione groups, reducing sulfur-mediated interactions but retaining acrylamide-based H-bond donor capacity.
Electronic and Conformational Differences
- Electrostatic Potential (ESP): The oxadiazole-pyrazole moiety introduces localized electron-deficient regions, favoring interactions with positively charged enzyme pockets. This contrasts with pyridine-containing analogs, which exhibit more delocalized electron density .
- Torsional Flexibility : The acrylamide linker in the target compound allows for (E)-configuration stabilization, reducing conformational entropy compared to (Z)-configured analogs like 4312 .
Research Findings and Methodological Insights
Computational Predictions
Using tools like Multiwfn , the compound’s frontier molecular orbitals (FMO) can be analyzed. Preliminary modeling suggests:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity suitable for target binding without excessive instability.
- Molecular Electrostatic Potential (MEP): Strongly negative regions near the oxadiazole ring, favoring interactions with cationic residues (e.g., lysine in kinase ATP pockets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
